Anhydrotuberosina

Descripción general

Descripción

Anhydrotuberosin is a natural flavanone compound isolated from the roots of Pueraria lobata, a plant belonging to the Fabaceae family . It is a colorless crystalline solid with a sweet taste and exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Aplicaciones Científicas De Investigación

Anhydrotuberosin has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Anhydrotuberosin, a natural compound isolated from Pueraria tuberosa, primarily targets the inducible nitric oxide synthase (iNOS) protein . iNOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes, including inflammation and immune response .

Mode of Action

Anhydrotuberosin interacts with iNOS, significantly inhibiting its expression . This interaction results in a decrease in the production of NO, thereby modulating the inflammatory response . The inhibition of iNOS by Anhydrotuberosin is concentration-dependent .

Biochemical Pathways

The primary biochemical pathway affected by Anhydrotuberosin is the nitric oxide synthase pathway. By inhibiting iNOS, Anhydrotuberosin reduces the production of NO, a key mediator in inflammation and immune response . This action can have downstream effects on various cellular processes, including cell signaling and vascular tone regulation.

Result of Action

The primary molecular effect of Anhydrotuberosin’s action is the inhibition of iNOS expression, leading to a decrease in NO production . On a cellular level, this can result in reduced inflammation and modulation of immune response .

Análisis Bioquímico

Biochemical Properties

Anhydrotuberosin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to have antioxidant properties, suggesting that it may interact with enzymes involved in oxidative stress

Cellular Effects

Anhydrotuberosin has been reported to have anti-inflammatory and antibacterial effects, suggesting that it may influence cell function

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Anhydrotuberosin can be synthesized from 10,10-dimethyl-6H,10H-chromeno[6’,7’:4,5]furo[3,2-c]chromen-3-yl methyl ether . The synthesis involves several steps, including the formation of the chromeno-furo-chromen structure followed by methylation and subsequent dehydrogenation to yield Anhydrotuberosin .

Industrial Production Methods: Industrial production of Anhydrotuberosin primarily involves the extraction and purification from the roots of Pueraria lobata. The process includes soaking, grinding, and sieving the plant material, followed by chemical separation and purification to obtain high-purity Anhydrotuberosin .

Análisis De Reacciones Químicas

Types of Reactions: Anhydrotuberosin undergoes various chemical reactions, including:

Oxidation: Anhydrotuberosin can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert Anhydrotuberosin to its corresponding dihydro derivatives.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the Anhydrotuberosin molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated Anhydrotuberosin derivatives.

Comparación Con Compuestos Similares

Anhydrotuberosin is unique among flavanones due to its specific structural features and biological activities. Similar compounds include:

Tuberosin: Another flavanone with similar antioxidant and anti-inflammatory properties.

Daidzein: An isoflavone with estrogenic activity and antioxidant properties.

Genistein: An isoflavone known for its anticancer and antioxidant activities.

Compared to these compounds, Anhydrotuberosin exhibits a broader range of biological activities and is particularly noted for its potent antioxidant and anti-inflammatory effects .

Actividad Biológica

Anhydrotuberosin (ATS) is a prenylated flavonoid derived from Pueraria tuberosa, which has garnered attention for its diverse biological activities, particularly in the context of inflammation and metabolic disorders. This article synthesizes findings from various studies to elucidate the biological activity of Anhydrotuberosin, focusing on its antioxidant, anti-inflammatory, and potential therapeutic properties.

Chemical Structure and Properties

Anhydrotuberosin is characterized by its unique prenylated structure, which contributes to its biological activities. The compound has been identified as a potent antagonist of the stimulator of interferon genes (STING), a pathway implicated in autoimmune diseases and inflammatory responses .

Antioxidant Activity

Research indicates that Anhydrotuberosin exhibits significant antioxidant properties. A study on tuberosin, a related compound from Pueraria tuberosa, demonstrated that it effectively scavenges free radicals and inhibits lipid peroxidation, which is critical in mitigating oxidative stress . The antioxidant capacity was assessed using various assays, including ABTS and superoxide radical scavenging tests.

Table 1: Antioxidant Activity of Anhydrotuberosin

| Concentration (μM) | % Scavenging of ABTS* Radicals | % Scavenging of Superoxide Radicals |

|---|---|---|

| 50 | 8.42 ± 0.99 | 5.78 ± 0.46 |

| 125 | 24.09 ± 0.33 | 18.98 ± 0.76 |

| 200 | 45.16 ± 0.89 | 27.89 ± 0.55 |

| 250 | 60.00 ± 1.05 | 54.78 ± 0.87 |

| 375 | 77.25 ± 1.06 | 67.11 ± 0.77 |

| 500 | 93.08 ± 0.63 | 83.44 ± 0.63 |

| 775 | 97.24 ± 0.89 | 97.24 ± 1.22 |

Anti-Inflammatory Effects

Anhydrotuberosin has shown promising anti-inflammatory effects by modulating the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) in macrophages . In vitro studies indicated that ATS significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential role in managing inflammatory conditions.

DPP-IV Inhibition and Metabolic Effects

A critical area of research involves the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. Anhydrotuberosin was identified as one of the leading compounds with DPP-IV inhibitory activity through molecular docking studies, alongside other phytochemicals from Pueraria tuberosa . This inhibition can enhance incretin levels such as GLP-1 and GIP, leading to improved insulin secretion and glucose tolerance.

Table 2: DPP-IV Inhibition Potency of Phytochemicals

| Compound | Binding Energy (kcal/mol) | Dissociation Constant (pM) |

|---|---|---|

| Robinin | -7.543 | 2,957,383 |

| Puererone | -7.376 | 3,920,309 |

| Anhydrotuberosin | TBD | TBD |

Case Studies

- Diabetes Management : In a study involving diabetic rats treated with Pueraria tuberosa extracts containing Anhydrotuberosin, significant reductions in DPP-IV activity were observed, correlating with increased insulin levels and improved glucose tolerance .

- Autoimmune Diseases : High-throughput screening identified Anhydrotuberosin as a novel STING antagonist, suggesting its potential application in treating autoimmune diseases by modulating immune responses .

Propiedades

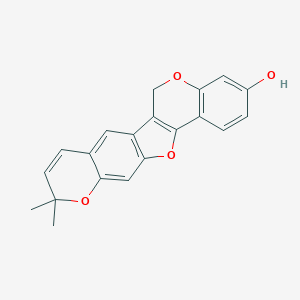

IUPAC Name |

7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,5,9,14(19),15,17-octaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,21H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBQWLWECJXFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC4=C3COC5=C4C=CC(=C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Anhydrotuberosin and where is it found?

A1: Anhydrotuberosin is a pterocarpene, a type of natural compound often found in plants. It was isolated from the ethyl acetate extract of Hymenolobium petraeum wood, commonly known as "angelim-pedra". [] This species is known for its use in traditional medicine and for its durable timber. []

Q2: Does Anhydrotuberosin exhibit any biological activity?

A2: Yes, Anhydrotuberosin demonstrated larvicidal activity against Aedes aegypti larvae. In laboratory tests, a concentration of 100 ppm caused 71 ± 8% mortality, while lower concentrations (50 ppm and 10 ppm) resulted in 43 ± 6% and 18 ± 2% mortality, respectively. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.